molecular formula C9H13Cl2N B186761 4-(4-Chlorobutyl)pyridine hydrochloride CAS No. 149463-65-0

4-(4-Chlorobutyl)pyridine hydrochloride

Cat. No. B186761
M. Wt: 206.11 g/mol
InChI Key: CIPSBYICMDRGKQ-UHFFFAOYSA-N
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Patent
US05206373

Procedure details

The reaction of 4-picolyllithium and 3-bromo-1-chloropropane was exothermic. It was extremely critical to keep internal temperature less than -65° C. to avoid the reaction of the desired product with 4-picolyllithium to give 1,5-bis-(4-pyridinyl)-pentane. The addition took about 2 h.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][C:4]([CH2:7][Li])=[CH:3][CH:2]=1.Br[CH2:10][CH2:11][CH2:12][Cl:13]>>[ClH:13].[N:1]1[CH:6]=[CH:5][C:4]([CH2:7][CH2:10][CH2:11][CH2:12][Cl:13])=[CH:3][CH:2]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=C(C=C1)C[Li]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=C(C=C1)C[Li]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
temperature less than -65° C.

Outcomes

Product
Name
Type
product
Smiles
Cl.N1=CC=C(C=C1)CCCCCl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.